3-Amino-biphenyl-2-carbonitrile
Overview
Description
3-Amino-biphenyl-2-carbonitrile is an organic compound with the molecular formula C13H10N2 It consists of a biphenyl structure with an amino group at the 3-position and a nitrile group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-biphenyl-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of 3-nitrobiphenyl with a suitable nitrile source under reducing conditions. For example, 3-nitrobiphenyl can be reduced to 3-aminobiphenyl using hydrogen gas in the presence of a palladium catalyst. The resulting 3-aminobiphenyl can then be reacted with a nitrile source, such as cyanogen bromide, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation and nitrile addition reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-biphenyl-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of 3-nitro-biphenyl-2-carbonitrile.
Reduction: Formation of 3-Amino-biphenyl-2-amine.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
3-Amino-biphenyl-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Amino-biphenyl-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitrile group can participate in nucleophilic addition reactions, while the amino group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Amino-biphenyl: Lacks the nitrile group, making it less versatile in certain synthetic applications.
2-Amino-biphenyl-3-carbonitrile: Isomer with different substitution pattern, leading to distinct chemical properties.
4-Amino-biphenyl-2-carbonitrile: Positional isomer with potential differences in reactivity and biological activity.
Uniqueness
3-Amino-biphenyl-2-carbonitrile is unique due to the presence of both an amino and a nitrile group on the biphenyl scaffold
Properties
IUPAC Name |
2-amino-6-phenylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-9-12-11(7-4-8-13(12)15)10-5-2-1-3-6-10/h1-8H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAIDQDTPOQJBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673327 | |
Record name | 3-Amino[1,1'-biphenyl]-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106274-68-4 | |
Record name | 3-Amino[1,1'-biphenyl]-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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